3-methyl-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-2-furamide
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Overview
Description
The compound “3-methyl-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-2-furamide” is a complex organic molecule that contains several functional groups, including a furamide group, a triazole group, and a thioether group . Compounds containing a triazole moiety are significant heterocycles that exhibit broad biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds containing a triazole moiety are often synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in aqueous medium .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, a furamide group, and a thioether linkage . The exact structure would need to be confirmed by spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and HRMS .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the triazole ring, the furamide group, and the thioether linkage . The triazole ring, in particular, is known to participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the triazole ring could contribute to its stability and solubility .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-7-2-4-16-9(7)10(15)11-3-5-17-8-6-12-14-13-8/h2,4,6H,3,5H2,1H3,(H,11,15)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVFIMMBBBRSAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NCCSC2=NNN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-2-furamide |
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